molecular formula C21H33N3O3 B3244002 N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide CAS No. 160535-57-9

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide

Cat. No. B3244002
CAS RN: 160535-57-9
M. Wt: 375.5 g/mol
InChI Key: QCHZUINRDLKKJX-UHFFFAOYSA-N
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Description

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide , also known as TTBB , is a chemical compound with the molecular formula C~18~H~30~N~3~O~3~ . It features three tert-butyl groups attached to a benzene ring, each of which is substituted with a carboxamide functional group. TTBB is a white crystalline solid with a melting point of approximately 67-72°C .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : TTBB exhibits characteristic NMR, FTIR, Raman, and mass spectrometry (GC) spectra .

Future Directions

: Sigma-Aldrich: 1,3,5-Tri-tert-butylbenzene : SpectraBase: 1,3,5-Tri-tert-butylbenzene

properties

IUPAC Name

1-N,3-N,5-N-tritert-butylbenzene-1,3,5-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-19(2,3)22-16(25)13-10-14(17(26)23-20(4,5)6)12-15(11-13)18(27)24-21(7,8)9/h10-12H,1-9H3,(H,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHZUINRDLKKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)C(=O)NC(C)(C)C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729258
Record name N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide

CAS RN

160535-57-9
Record name N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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